molecular formula C19H16N2O3S B11377887 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377887
M. Wt: 352.4 g/mol
InChI Key: SZNJJJICGTXEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a thiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various cellular processes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

SZNJJJICGTXEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.